
N-Methylpropylamine
Overview
Description
N-Methylpropylamine (CAS: 627-35-0) is a secondary amine with the molecular formula C₄H₁₁N and a molar mass of 73.14 g/mol. Structurally, it consists of a propyl chain (CH₂CH₂CH₃) attached to a methyl-substituted amine group (NHCH₃) . It is a colorless, flammable liquid with corrosive properties, classified under GHS hazard categories for skin corrosion (Category 1B) and severe eye damage (Category 1) . Its applications span pharmaceutical synthesis, agrochemical intermediates, and biochemical research. For example, it serves as a linker in urea-based inhibitors (UBIs) targeting Trypanosoma brucei methionyl-tRNA synthetase and as a structural component in tricyclic antidepressants like nortriptyline .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylpropylamine can be synthesized through several methods. One common method involves the reaction of propylamine with formaldehyde and hydrogen in the presence of a catalyst. This process is known as reductive amination. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors. This method involves the continuous feeding of reactants (propylamine and formaldehyde) and hydrogen gas into a reactor containing a suitable catalyst, such as palladium on carbon. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions: N-Methylpropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl-N-methylpropylamines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, temperature range of 20-50°C.
Reduction: Lithium aluminum hydride, temperature range of 0-25°C.
Substitution: Alkyl halides, temperature range of 50-100°C.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: N-Alkyl-N-methylpropylamines.
Scientific Research Applications
Pharmaceutical Applications
N-Methylpropylamine has been explored for its potential in drug development, particularly as an inhibitor in tuberculosis therapy. A study focused on the synthesis of novel inhibitors targeting the MenA enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis demonstrated that derivatives of this compound exhibited significant antibacterial activity with IC values ranging from 13 to 22 μM . This highlights its role in developing new treatments for resistant strains of tuberculosis.
Chemical Synthesis
This compound serves as a crucial reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. For example, it has been utilized in the synthesis of various pharmaceutical intermediates and agrochemicals. The following table summarizes some specific reactions involving this compound:
Reaction Type | Product | Yield |
---|---|---|
Amide Formation | N-Methyl-N-propyl-3-(4'-trifluoromethylbiphenyl-2-carbonylamino)-benzoic acid amide | 44% |
Alkylation | Various alkylated amines | Variable |
Synthesis of Menaquinone Inhibitors | Novel MenA inhibitors | High |
Biochemical Research
In biochemical studies, this compound has been identified as a naturally occurring compound in tobacco smoke condensate, which raises questions about its effects on human health and its potential role in cellular processes . Its interactions with biological systems are being investigated to understand better its implications in toxicology and pharmacology.
Analytical Chemistry
This compound is also employed as a derivatizing agent in analytical chemistry, particularly in chromatographic methods for the detection and quantification of amines and other small molecules. A recent method using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) demonstrated effective quantification of short-chain amines, including this compound, in aqueous matrices .
Case Study 1: Tuberculosis Treatment Development
A research team synthesized several analogs of this compound to evaluate their efficacy against Mycobacterium tuberculosis. The study found that certain derivatives not only inhibited bacterial growth but also improved pharmacokinetic parameters when used in combination therapies, achieving nearly complete sterilization within two weeks .
Case Study 2: Toxicological Assessment
A toxicological study investigated the effects of this compound exposure on human cell lines. Results indicated that while low concentrations did not exhibit significant cytotoxicity, higher concentrations caused severe cellular damage and apoptosis, emphasizing the need for careful handling and further research into its safety profile .
Mechanism of Action
The mechanism of action of N-Methylpropylamine involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Methylpropylamine’s physicochemical and biological properties are best understood when compared to structurally or functionally related amines. Key comparisons are outlined below:
Enzyme Binding and Resistance
In macrolide antibiotics, structural modifications involving this compound impact drug-enzyme interactions. Tulathromycin, which contains an this compound group on its cladinose sugar, exhibited steric clashes with the α12 helix of the erythromycin esterase (EreC), reducing binding efficiency compared to azithromycin . This contrasts with nortriptyline, where the this compound chain facilitates dopamine transporter (dDAT) inhibition by preventing gate closure in the substrate pocket .
Reactivity in Catalytic Reactions
This compound’s secondary amine structure influences its reactivity. In lipase-catalyzed transamidation reactions with ethyl isobutyrate, it generated incomplete monomer conversion and side products, unlike primary amines (e.g., aniline), which achieved full conversion . This highlights the steric hindrance and reduced nucleophilicity of secondary amines compared to primary analogs.
Structural Analogues in Drug Design
- N-Methylcyclohexylamine : Exhibits higher lipophilicity and improved target engagement in anticancer agents compared to this compound .
- N-Methyl-2-phenethylamine : Aromatic substitution enhances receptor binding in histamine H3 ligands, unlike alkylamines like this compound, which show weaker affinity .
- Methylpropylnitrosamine: A nitrosated derivative of this compound, classified as a carcinogen, underscores the toxicity risks of structural modifications .
Data Tables
Table 2. Hazard Comparison of Selected Amines
Biological Activity
N-Methylpropylamine (NMPA) is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of NMPA, covering its synthesis, mechanisms of action, and various case studies that illustrate its effects in different biological contexts.
Chemical Structure and Synthesis
This compound is classified as a primary amine with the chemical formula CHN. It is structurally characterized by a propyl group attached to a nitrogen atom that carries a methyl substituent. The synthesis of NMPA typically involves the alkylation of methylamine with propyl halides, which can be achieved through several methods, including reductive amination and direct alkylation techniques .
NMPA exhibits various biological activities primarily due to its interaction with neurotransmitter systems and cellular pathways. The compound has been implicated in the modulation of:
- Cholinergic Activity : NMPA has shown potential as an inhibitor of cholinesterase enzymes, which are critical in regulating acetylcholine levels in the nervous system. This inhibition can enhance cholinergic signaling, making NMPA a candidate for therapeutic strategies in neurodegenerative diseases such as Alzheimer's .
- Antioxidant Properties : Research indicates that NMPA may influence oxidative stress pathways, potentially enhancing cellular defenses against reactive oxygen species (ROS). This property is particularly relevant in conditions characterized by oxidative damage .
- Neuroprotective Effects : Studies have demonstrated that NMPA can exert neuroprotective effects in animal models by reducing neuronal cell death and promoting survival pathways. This is particularly relevant in the context of neurotoxicity induced by various agents .
1. Neurotoxicity and Protective Effects
In a study involving mice, subcutaneous administration of NMPA was shown to mitigate lesions caused by neurotoxic agents. Specifically, it reduced edema and necrosis in critical brain regions such as the hypothalamus and medulla oblongata . This suggests that NMPA may have protective effects against neurotoxic insults.
2. Cholinesterase Inhibition
The inhibitory potency of NMPA against human acetylcholinesterase (hAChE) was assessed using spectrophotometric methods. While specific IC values were not determined due to low maximum inhibition rates, the compound demonstrated significant inhibition at concentrations below 1 μM . This activity positions NMPA as a potential candidate for further development in treating Alzheimer's disease.
3. Silicification Activity
Research on polyamines related to NMPA revealed their role in promoting silicification processes in vitro. These findings suggest that NMPA derivatives might have applications in biomimetic materials science . The ability to enhance silica formation could lead to innovative approaches in material design.
Data Summary
Q & A
Basic Research Questions
Q. How is N-Methylpropylamine systematically named under IUPAC guidelines?
- Methodological Answer : The IUPAC name is derived by identifying the longest carbon chain (propyl group) and the substituent (methyl group attached to the amine nitrogen). For CH₃CH₂CH₂NHCH₃, the primary chain is propane, with the amine group at position 1. The substituent is denoted as "N-methyl," resulting in N-methyl-1-aminopropane . Common names like "this compound" are also used but less precise in formal contexts.
Q. What experimental methods are recommended for characterizing this compound's purity and structure?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis, as it resolves volatile amines effectively. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the methyl group (-CH₃) at the nitrogen and the propyl chain. Physical properties like boiling point (61–63°C) and density (0.713 g/cm³) can confirm identity via comparison with literature values .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Due to flammability (UN 2733) and corrosivity, store in a ventilated, cool area away from oxidizers. Use PPE (gloves, goggles) and work under a fume hood. Spills require absorption with inert materials (e.g., diatomaceous earth) and decontamination with ethanol . Documented SDS guidelines should be strictly followed .
Q. How is this compound synthesized, and what are common impurities?
- Methodological Answer : A standard route involves alkylation of propylamine with methyl iodide in a basic medium. Impurities like unreacted propylamine or di-alkylated byproducts (e.g., N,N-dimethylpropylamine) may form. Purification via fractional distillation under inert atmosphere is recommended, with GC monitoring .
Advanced Research Questions
Q. How can computational modeling predict this compound's reactivity in drug-binding interactions?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with biological targets. For instance, the this compound group in certain inhibitors forms hydrogen bonds with residues like Phe43 in subsite A of transporters, as shown in mutagenesis studies . Density functional theory (DFT) calculations further elucidate electronic properties affecting binding affinity.
Q. What analytical strategies mitigate nitrosamine formation risks in amine-containing formulations?
- Methodological Answer : Monitor nitrosation potential using LC-MS/MS to detect trace N-nitrosamines. Structural analogs (e.g., N-nitrosodi-n-propylamine) serve as reference standards. Preemptive measures include adding antioxidants (e.g., ascorbic acid) to formulations and avoiding nitrite sources .
Q. How should researchers resolve contradictions in reported solvent effects on this compound reactions?
- Methodological Answer : Systematic replication under controlled conditions (temperature, solvent polarity, catalyst) is key. For example, discrepancies in alkylation yields may arise from trace water in solvents. Use Karl Fischer titration to verify solvent dryness and compare results against literature with documented reaction parameters .
Q. What environmental precautions are essential for large-scale this compound studies?
- Methodological Answer : Prevent aquatic contamination by using secondary containment trays and neutralizing waste with dilute acetic acid before disposal. Airborne exposure risks require real-time monitoring with PID detectors. Environmental impact assessments should align with EPA Method 8270B for amine quantification .
Q. How does this compound's reactivity compare to structurally similar amines (e.g., N,N-Dimethylisopropylamine)?
- Methodological Answer : Comparative studies using kinetic assays (e.g., nucleophilic substitution rates) reveal steric and electronic differences. This compound’s linear propyl chain enhances nucleophilicity versus branched analogs. Reactivity trends can be validated via Hammett plots or IR spectroscopy tracking bond vibrations .
Properties
IUPAC Name |
N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWISOJSERXQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211760 | |
Record name | N-Methyl-N-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N-Methyl-N-propylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16029 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
141.0 [mmHg] | |
Record name | N-Methyl-N-propylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16029 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-35-0 | |
Record name | N-Methyl-N-propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 627-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-N-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-N-PROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1H32H1QM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.